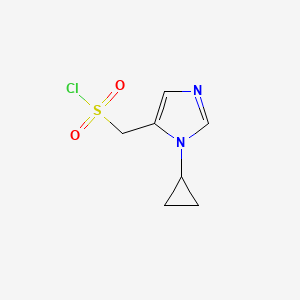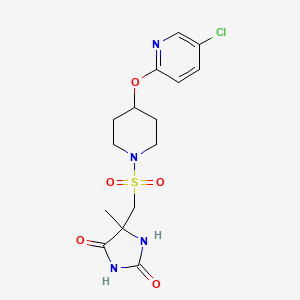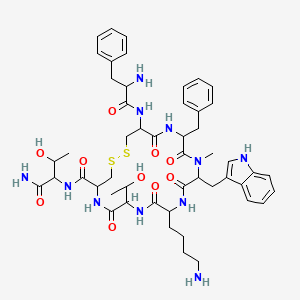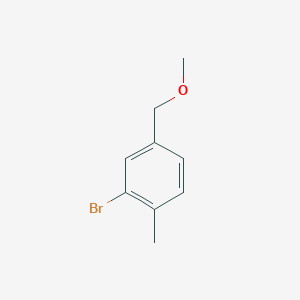
2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid is an organic compound characterized by the presence of an amino group, a bromo substituent, and a fluorine atom on a phenyl ring attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid typically involves the following steps:
Bromination: The starting material, 2-fluoroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the ortho position relative to the amino group.
Acylation: The brominated product is then subjected to acylation with chloroacetic acid or its derivatives under basic conditions to form the acetic acid moiety.
Amination: Finally, the acylated intermediate is treated with ammonia or an amine source to introduce the amino group, yielding the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and acylation steps to enhance efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as thiols or amines replace these halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium thiolate (NaSR) or sodium amide (NaNH₂) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated phenylacetic acid derivatives.
Substitution: Thiolated or aminated phenylacetic acid derivatives.
科学的研究の応用
2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Pathways Involved: The compound may influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival, making it a candidate for anticancer research.
類似化合物との比較
2-Amino-2-(4-bromophenyl)acetic acid: Lacks the fluorine substituent, which may alter its reactivity and biological activity.
2-Amino-2-(2-fluorophenyl)acetic acid: Lacks the bromo substituent, potentially affecting its chemical properties and applications.
2-Amino-2-(2-chloro-4-fluorophenyl)acetic acid: Contains a chlorine substituent instead of bromine, which may influence its reactivity and interactions.
Uniqueness: 2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid is unique due to the presence of both bromo and fluoro substituents, which can significantly impact its chemical reactivity and biological activity. These substituents can enhance its ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H7BrFNO2 |
|---|---|
分子量 |
248.05 g/mol |
IUPAC名 |
2-amino-2-(2-bromo-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
InChIキー |
XPPHZQBPJQGHIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)Br)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)
![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12105757.png)
![3-[2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione](/img/structure/B12105762.png)
![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)








